

fundamental chemical characteristics of 5-Iodo-2-nitrobenzoic acid

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Compound of Interest

Compound Name: 5-Iodo-2-nitrobenzoic acid

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A Comprehensive Technical Guide to 5-Iodo-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental chemical characteristics of **5-Iodo-2-nitrobenzoic acid**, a key intermediate in various synthetic applications. This document outlines its physicochemical properties, spectral data, reactivity, and a detailed experimental protocol for its synthesis.

Core Chemical Properties

5-Iodo-2-nitrobenzoic acid is a substituted aromatic carboxylic acid with the molecular formula $C_7H_4INO_4$. Its structure incorporates an iodine atom and a nitro group on the benzoic acid framework, which significantly influence its chemical reactivity and potential applications.

Physicochemical Data

The key quantitative physicochemical properties of **5-Iodo-2-nitrobenzoic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₇ H ₄ INO ₄	[1][2][3][4][5]
Molecular Weight	293.02 g/mol	[3][4][6]
Melting Point	174 °C	
Appearance	Yellow to brown solid	
Predicted Boiling Point	417.7±40.0 °C	
Predicted Density	2.156±0.06 g/cm ³	
Predicted pKa	1.88±0.25	

Spectral Characteristics

The spectral data provides crucial information for the identification and characterization of **5-Iodo-2-nitrobenzoic acid**. Below is a summary of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. Due to the electron-withdrawing effects of the nitro and carboxylic acid groups, these protons will be deshielded and appear in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern.

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carboxyl carbon is expected to have a chemical shift in the range of 165-175 ppm. The aromatic carbons will appear between 120 and 150 ppm, with the carbon atoms attached to the iodine and nitro groups showing distinct chemical shifts due to their electronic effects.

Infrared (IR) Spectroscopy

The IR spectrum of **5-Iodo-2-nitrobenzoic acid** will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

- O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm^{-1} .
- C=O stretch (carboxylic acid): A strong absorption peak around 1700-1725 cm^{-1} .
- N-O stretch (nitro group): Two strong bands, one symmetric and one asymmetric, typically appearing around 1500-1550 cm^{-1} and 1340-1380 cm^{-1} .
- C-I stretch: A weaker absorption in the fingerprint region.
- Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm^{-1} and 1400-1600 cm^{-1} , respectively.

Mass Spectrometry

The mass spectrum of **5-Iodo-2-nitrobenzoic acid** will show a molecular ion peak (M^+) corresponding to its molecular weight. Fragmentation patterns will likely involve the loss of the carboxylic acid group ($-\text{COOH}$), the nitro group ($-\text{NO}_2$), and the iodine atom.

Reactivity and Synthetic Applications

The chemical reactivity of **5-Iodo-2-nitrobenzoic acid** is dictated by its three main functional groups: the carboxylic acid, the nitro group, and the carbon-iodine bond.

- **Carboxylic Acid Group:** This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and conversion to an acyl chloride. These transformations are fundamental for incorporating the 5-iodo-2-nitrophenyl moiety into larger molecules.^[7]
- **Nitro Group:** The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. It can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.^[7] This transformation is a key step in the synthesis of various heterocyclic compounds and other substituted anilines.
- **Carbon-Iodine Bond:** The aryl iodide is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. The C-I bond is relatively weak, making it a good leaving group in these catalytic cycles.^[7]

The interplay of these functional groups makes **5-Iodo-2-nitrobenzoic acid** a valuable building block in medicinal chemistry and materials science.

Experimental Protocols

Synthesis of 5-Iodo-2-nitrobenzoic Acid

A common and effective method for the synthesis of **5-Iodo-2-nitrobenzoic acid** is through the Sandmeyer reaction, starting from an appropriately substituted aniline derivative, such as 2-amino-5-iodobenzoic acid.^{[8][9][10]} The following is a representative experimental protocol.

Materials:

- 2-Amino-5-iodobenzoic acid
- Sodium nitrite (NaNO_2)
- Concentrated Hydrochloric acid (HCl)
- Potassium iodide (KI)
- Deionized water
- Ice
- Sodium bisulfite (optional, for quenching excess iodine)
- Ethanol (for recrystallization)

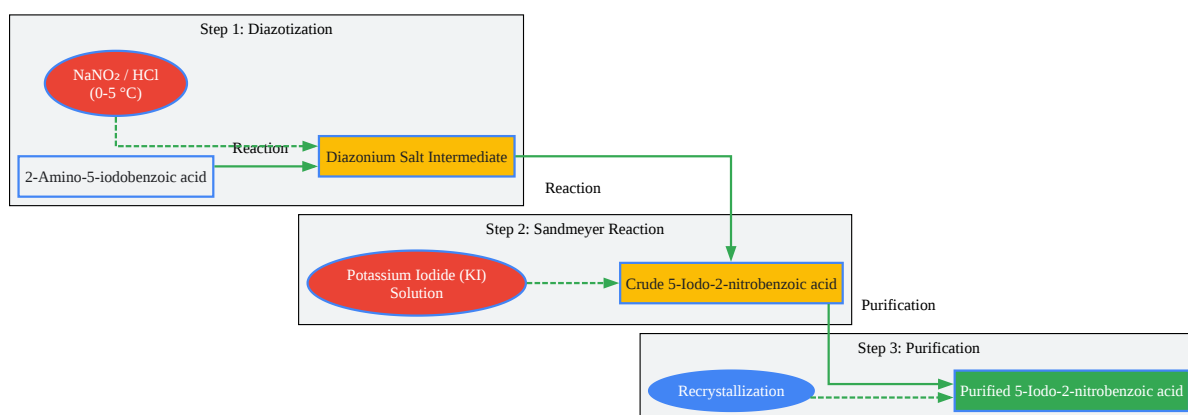
Procedure:

- Diazotization:
 - In a beaker, dissolve a specific molar equivalent of 2-amino-5-iodobenzoic acid in a mixture of concentrated hydrochloric acid and water.
 - Cool the mixture to 0-5 °C in an ice bath with constant stirring.

- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a change in the reaction mixture.
- Stir the mixture for an additional 15-20 minutes at 0-5 °C after the addition is complete.
- Iodination (Sandmeyer Reaction):
 - In a separate flask, dissolve an excess of potassium iodide in water.
 - Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.
 - Allow the reaction mixture to warm to room temperature and then gently heat it to ensure the complete decomposition of the diazonium salt.
- Work-up and Purification:
 - Cool the reaction mixture to room temperature.
 - If a significant amount of elemental iodine is present, a small amount of sodium bisulfite solution can be added to decolorize the mixture.
 - Collect the precipitated crude product by vacuum filtration and wash it with cold water.
 - Purify the crude **5-Iodo-2-nitrobenzoic acid** by recrystallization from a suitable solvent, such as ethanol-water, to obtain the final product as a crystalline solid.

Visualizations

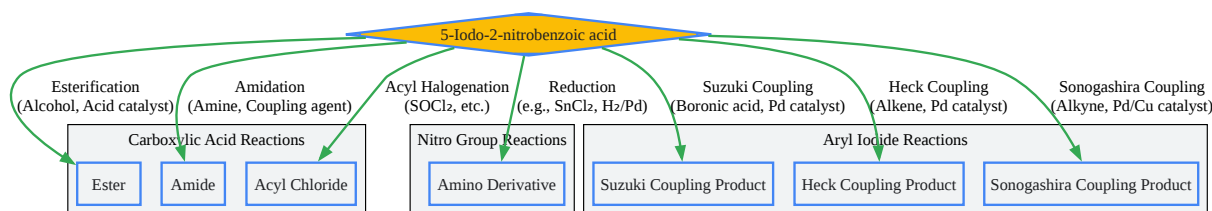
Logical Workflow for the Synthesis of 5-Iodo-2-nitrobenzoic Acid



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Caption: A logical workflow diagram illustrating the key stages in the synthesis of **5-Iodo-2-nitrobenzoic acid**.

General Reactivity Pathways of 5-Iodo-2-nitrobenzoic Acid



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Caption: A diagram illustrating the principal reactivity pathways of **5-Iodo-2-nitrobenzoic acid** based on its functional groups.

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